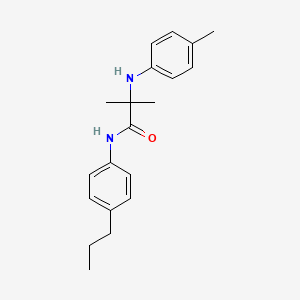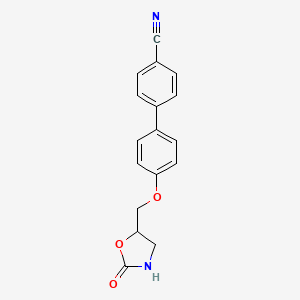
4'-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile is a complex organic compound that features a biphenyl core linked to an oxazolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization to introduce the oxazolidinone ring. Common synthetic routes include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Oxazolidinone Ring: This step often involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxazolidinone ring can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazolidinone ring may yield oxazolidinone derivatives with different functional groups, while reduction of the nitrile group results in the formation of primary amines.
科学研究应用
4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections due to its structural similarity to known antibiotics.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular uptake mechanisms.
作用机制
The mechanism of action of 4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics. This interaction disrupts the formation of the initiation complex, thereby preventing bacterial growth.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Torezolid: A newer oxazolidinone with improved potency and pharmacokinetic properties.
Uniqueness
4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile is unique due to its biphenyl core, which can enhance its binding affinity and specificity compared to other oxazolidinones
属性
CAS 编号 |
312598-52-0 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
4-[4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl]benzonitrile |
InChI |
InChI=1S/C17H14N2O3/c18-9-12-1-3-13(4-2-12)14-5-7-15(8-6-14)21-11-16-10-19-17(20)22-16/h1-8,16H,10-11H2,(H,19,20) |
InChI 键 |
JUTGEQSSNQKFHI-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
溶解度 |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
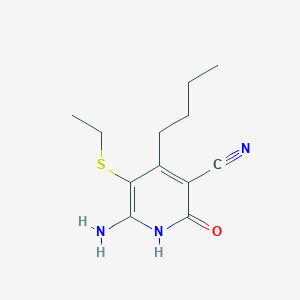
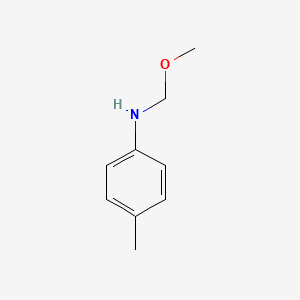


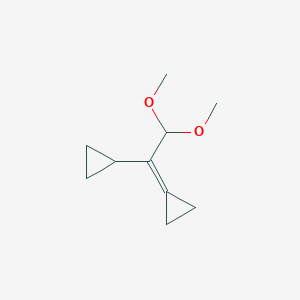
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
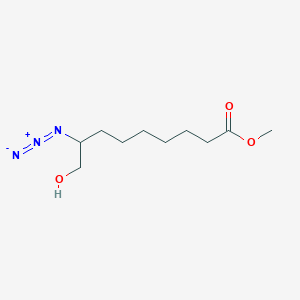
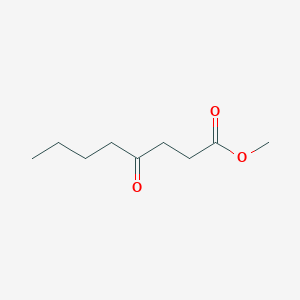

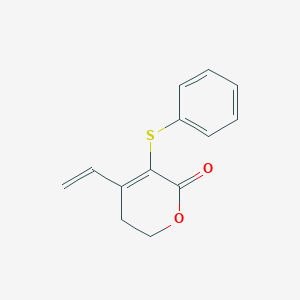
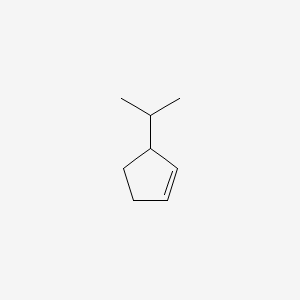
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
